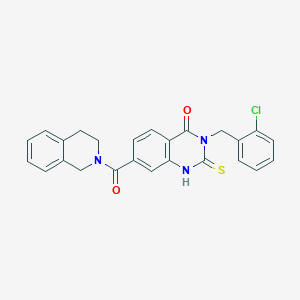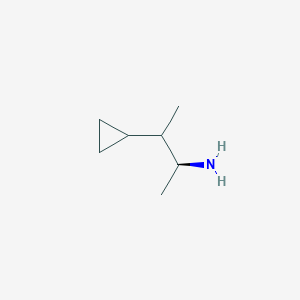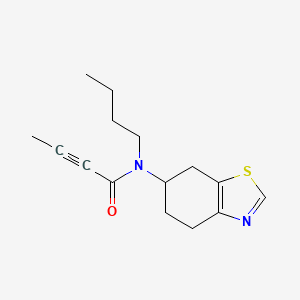
N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)but-2-ynamide, also known as BTA-EG6, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BTA-EG6 is a small molecule that has been synthesized through a series of chemical reactions.
Wirkmechanismus
The mechanism of action of N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)but-2-ynamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell proliferation and survival. N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)but-2-ynamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)but-2-ynamide has also been shown to inhibit the activation of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)but-2-ynamide has been shown to have various biochemical and physiological effects. In cancer cells, N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)but-2-ynamide has been shown to induce apoptosis by activating caspase-3 and caspase-9, which are involved in the cleavage of various proteins that promote cell survival. N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)but-2-ynamide has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of glutathione (GSH), which are involved in the regulation of oxidative stress. In neurology, N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)but-2-ynamide has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the regulation of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)but-2-ynamide has various advantages and limitations for lab experiments. One of the advantages of N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)but-2-ynamide is its high purity, which allows for accurate and reproducible results in experiments. N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)but-2-ynamide is also stable under various conditions, which makes it suitable for long-term experiments. However, one of the limitations of N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)but-2-ynamide is its low solubility in water, which can make it difficult to use in certain experiments. N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)but-2-ynamide is also relatively expensive, which can limit its use in certain labs.
Zukünftige Richtungen
There are various future directions for the research on N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)but-2-ynamide. One of the directions is the development of N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)but-2-ynamide derivatives that have improved solubility and potency. Another direction is the investigation of the potential applications of N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)but-2-ynamide in other fields such as immunology and infectious diseases. The use of N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)but-2-ynamide in combination with other drugs or therapies is also an area of future research. Overall, the research on N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)but-2-ynamide has shown promising results and has the potential to lead to the development of new drugs and therapies for various diseases.
Synthesemethoden
The synthesis of N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)but-2-ynamide involves a multistep process that includes the reaction of butylamine with 2-bromoacetyl bromide, followed by the reaction of the resulting product with 2-mercaptobenzothiazole. The final step involves the reaction of the obtained intermediate product with propargyl bromide to yield N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)but-2-ynamide. The synthesis of N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)but-2-ynamide has been reported in various research articles, and the purity of the compound can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)but-2-ynamide has been studied extensively for its potential applications in various fields such as cancer research, neurology, and material science. In cancer research, N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)but-2-ynamide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)but-2-ynamide has been found to suppress the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. In neurology, N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)but-2-ynamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)but-2-ynamide has also been studied for its potential applications in material science, where it has been used as a building block for the synthesis of various functional materials.
Eigenschaften
IUPAC Name |
N-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS/c1-3-5-9-17(15(18)6-4-2)12-7-8-13-14(10-12)19-11-16-13/h11-12H,3,5,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDKONAWXXYWRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CCC2=C(C1)SC=N2)C(=O)C#CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-thiazole-5-carboxylic acid](/img/structure/B2807863.png)
![Methyl 2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2807865.png)
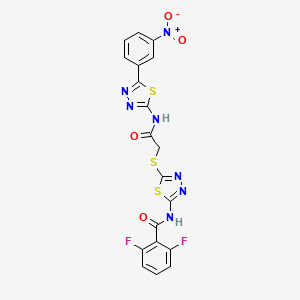
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2807868.png)
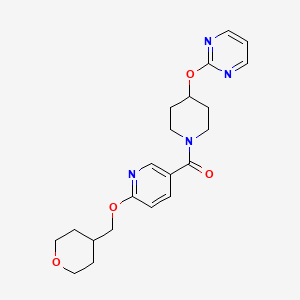
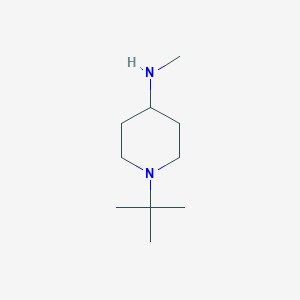
![7-methyl-N-(2-(methylthio)phenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2807872.png)

![3-((4-(4-(4-nitrophenyl)piperazine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2807874.png)
![Ethyl cyano{1-[(4-methylphenyl)sulfonyl]piperidin-4-ylidene}acetate](/img/structure/B2807875.png)
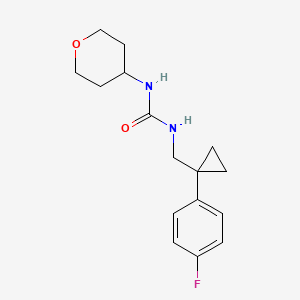
![4-Chloro-2-[(4-methylcyclohexyl)oxy]pyrimidine](/img/structure/B2807878.png)
